5-Amino-2-bromo-4-chlorobenzonitrile
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Overview
Description
5-Amino-2-bromo-4-chlorobenzonitrile is a chemical compound with the molecular formula C7H4BrClN2 . It is used for industrial and scientific research purposes .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of the corresponding benzoic acids . For instance, 4-Bromo-2-chlorobenzonitrile is prepared by a two-step reaction of reacting 4-bromo-2-chlorobenzaldehyde and sodium cyanide in aqueous solution .Molecular Structure Analysis
The molecular structure of 5-Amino-2-bromo-4-chlorobenzonitrile is represented by the InChI code: 1S/C7H4BrClN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2 .Scientific Research Applications
- Preparation of Benzonitriles
- Field : Organic Chemistry
- Application : 5-Amino-2-bromo-4-chlorobenzonitrile can be used as an intermediate in the preparation of benzonitriles .
- Method : The method involves reacting an R1, R2-benzoyl chloride with an alkanesulphonyltrichlorophosphazene at a temperature of between 150°C and 190°C .
- Results : The benzonitrile products obtained from this method are useful as intermediates in the preparation of amidino ureas having antimalarial activity .
Safety And Hazards
5-Amino-2-bromo-4-chlorobenzonitrile is harmful by inhalation, in contact with skin, and if swallowed . In case of contact, wash off with soap and plenty of water. If inhaled, move the victim into fresh air . In case of a fire involving this material, use dry chemical, carbon dioxide or alcohol-resistant foam .
properties
IUPAC Name |
5-amino-2-bromo-4-chlorobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNQBUNIWRQPRB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)Br)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10681485 |
Source
|
Record name | 5-Amino-2-bromo-4-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-bromo-4-chlorobenzonitrile | |
CAS RN |
1215206-56-6 |
Source
|
Record name | 5-Amino-2-bromo-4-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10681485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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